(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3,4,5-trimethoxybenzylidene)propanehydrazide
Description
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Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-11-14(12(2)21-20-11)6-7-17(23)22-19-10-13-8-15(24-3)18(26-5)16(9-13)25-4/h8-10H,6-7H2,1-5H3,(H,20,21)(H,22,23)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXHKZXDJMPNBN-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3,4,5-trimethoxybenzylidene)propanehydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.
Synthesis
The compound can be synthesized through a condensation reaction involving 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde and 3,4,5-trimethoxybenzyl hydrazine. The reaction typically occurs in an alcoholic medium under reflux conditions, resulting in a high yield of the desired hydrazide derivative. The structure is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, one study reported that related pyrazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including glioma and neuroblastoma. The compound's mechanism of action often involves inducing apoptosis and cell cycle arrest in cancer cells.
Table 1: Cytotoxic Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5f | C6 (glioma) | 5.13 | Apoptosis induction |
| 5a | SH-SY5Y (neuroblastoma) | 5.00 | Cell cycle arrest |
| 5-FU | C6 | 8.34 | Apoptosis induction |
Data sourced from recent studies on pyrazole derivatives .
Antimicrobial Activity
The biological activity of the compound has also been investigated for antimicrobial properties. Studies indicate that certain pyrazole derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of hydrazone derivatives. Compounds similar to this compound have shown promise in reducing inflammation markers in vitro and in vivo models.
Study on Anticancer Activity
A significant study evaluated the anticancer potential of a series of pyrazole derivatives similar to the target compound. The results indicated that these compounds effectively inhibited cell proliferation in glioblastoma cell lines through mechanisms involving apoptosis and cell cycle arrest.
Key Findings:
- Cell Lines Tested: C6 glioma and SH-SY5Y neuroblastoma.
- Mechanism: Induction of apoptosis via caspase activation.
- Conclusion: The study supports the potential use of these derivatives in cancer therapy .
Study on Antimicrobial Properties
In another investigation, the antimicrobial activity of various pyrazole-based compounds was assessed against common pathogens. The results showed that several derivatives had significant inhibitory effects on bacterial growth.
Key Findings:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown promising results against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Research indicates that derivatives containing hydrazide groups exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell walls .
Anticancer Potential
Research has indicated that compounds similar to (E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-(3,4,5-trimethoxybenzylidene)propanehydrazide can inhibit cancer cell proliferation. For instance, studies on related pyrazole derivatives have demonstrated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole-based compounds have been well-documented. The hydrazide functional group contributes to their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases . Laboratory studies have shown that these compounds can reduce inflammation markers in vitro.
Material Science Applications
Beyond biological applications, this compound's unique structure allows it to be explored in material sciences, particularly in developing new polymers or as ligands in coordination chemistry. Its ability to coordinate with metal ions opens avenues for creating novel materials with specific electronic or catalytic properties .
Case Study 1: Antibacterial Evaluation
A study conducted by researchers evaluated the antibacterial activity of various hydrazone derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition zones against E. coli and P. aeruginosa, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity Assessment
In another study focused on anticancer properties, the compound was tested against several cancer cell lines. Results showed that it significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. Mechanistic studies revealed that it modulated key pathways involved in cancer cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
